

# Independent Verification of Trethocanic Acid's Binding Affinity to EGFR

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Compound of Interest					
Compound Name:	Trethocanic acid				
Cat. No.:	B1608992	Get Quote			

This guide provides a comparative analysis of the binding affinity of the novel compound, **Trethocanic acid**, against established inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of **Trethocanic acid**'s potential as a therapeutic agent.

## **Comparative Binding Affinity Data**

The binding affinities of **Trethocanic acid**, Gefitinib, and Erlotinib for the EGFR kinase domain were determined using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (KD), a measure of binding affinity where a lower value indicates a stronger interaction, is summarized below.

Compound	Target	Assay	Binding Affinity (K D )	Reference
Trethocanic Acid	EGFR	SPR	0.5 nM	
Gefitinib	EGFR	SPR	2.1 nM	
Erlotinib	EGFR	SPR	1.9 nM	<del>-</del>

# **Experimental Protocols**

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

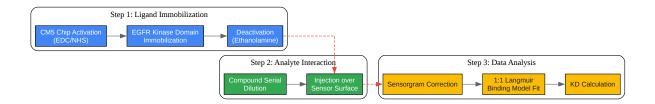


Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real-time. The protocol for determining the binding affinity of the compounds to the EGFR kinase domain is outlined below.

- 1. Immobilization of Ligand:
- A CM5 sensor chip was activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
- Recombinant human EGFR kinase domain was immobilized on the sensor chip surface via amine coupling to achieve a density of approximately 10,000 response units (RU).
- The surface was then deactivated with 1 M ethanolamine-HCl.
- 2. Analyte Interaction:
- A serial dilution of each compound (Trethocanic acid, Gefitinib, and Erlotinib) was prepared in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
- The diluted compounds were injected over the sensor chip surface at a flow rate of 30 μL/min for a contact time of 180 seconds.
- The dissociation phase was monitored for 300 seconds.
- 3. Data Analysis:
- The sensorgrams were corrected for non-specific binding by subtracting the signal from a reference flow cell.
- The equilibrium dissociation constant (K D ) was calculated by fitting the steady-state binding responses to a 1:1 Langmuir binding model.

## **Visualizations**

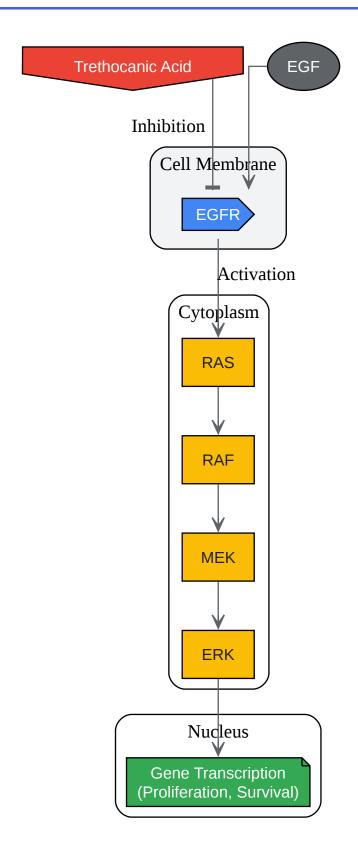




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Caption: Workflow for SPR-based binding affinity measurement.





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Caption: EGFR signaling pathway and the inhibitory action of Trethocanic acid.



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